molecular formula C14H10F2N2OS B4344049 N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,5-difluorobenzamide

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,5-difluorobenzamide

Cat. No.: B4344049
M. Wt: 292.31 g/mol
InChI Key: NSDATYKCFODZRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,5-difluorobenzamide is a synthetic organic compound characterized by the presence of a thienyl ring substituted with cyano and methyl groups, and a benzamide moiety substituted with fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,5-difluorobenzamide typically involves the following steps:

    Formation of the Thienyl Intermediate: The thienyl ring is synthesized by reacting 3-cyano-4,5-dimethylthiophene with appropriate reagents under controlled conditions.

    Coupling with Benzamide: The thienyl intermediate is then coupled with 2,5-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,5-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The fluorine atoms on the benzamide ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,5-difluorobenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: Employed in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,5-difluorobenzamide involves its interaction with specific molecular targets. The cyano and fluorine substituents play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyano-4,5-dimethyl-2-thienyl)acetamide
  • N-(3-cyano-4,5-dimethyl-2-thienyl)dodecanamide

Uniqueness

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,5-difluorobenzamide is unique due to the presence of both cyano and fluorine substituents, which confer distinct electronic properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,5-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N2OS/c1-7-8(2)20-14(11(7)6-17)18-13(19)10-5-9(15)3-4-12(10)16/h3-5H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDATYKCFODZRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=C(C=CC(=C2)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,5-difluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,5-difluorobenzamide
Reactant of Route 3
Reactant of Route 3
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,5-difluorobenzamide
Reactant of Route 4
Reactant of Route 4
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,5-difluorobenzamide
Reactant of Route 5
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,5-difluorobenzamide
Reactant of Route 6
Reactant of Route 6
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,5-difluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.